(R)-Styrene oxide

Catalog No.
S605871
CAS No.
20780-53-4
M.F
C8H8O
M. Wt
120.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Styrene oxide

CAS Number

20780-53-4

Product Name

(R)-Styrene oxide

IUPAC Name

(2R)-2-phenyloxirane

Molecular Formula

C8H8O

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2/t8-/m0/s1

InChI Key

AWMVMTVKBNGEAK-QMMMGPOBSA-N

SMILES

C1C(O1)C2=CC=CC=C2

Synonyms

(R)-Phenyloxirane; 2-Phenyl-oxirane; (R)-(+)-(Epoxyethyl)benzene; (2R)-2-Phenyloxirane; (R)-Epoxystyrene; (R)-Phenylethylene Oxide;

Canonical SMILES

C1C(O1)C2=CC=CC=C2

Isomeric SMILES

C1[C@H](O1)C2=CC=CC=C2

Chiral Initiator in Organic Synthesis:

(R)-(+)-Styrene oxide serves as a chiral initiator in the synthesis of specific molecules. A study published in the Journal of the American Chemical Society demonstrates its ability to initiate the synthesis of 5-pyrimidyl alkanols from corresponding aldehydes using diisopropylzinc. This approach allows for the creation of enantiopure products, meaning they contain only one specific enantiomer, crucial for certain pharmaceutical applications [].

Substrate in Stereoselective Reactions:

(R)-(+)-Styrene oxide acts as a valuable substrate in stereoselective reactions. Research published in the Tetrahedron Letters journal explores its application in the intermolecular O-alkylation of phenols with epoxides. This reaction, facilitated by a Friedel-Crafts-type catalyst, allows for the controlled addition of an alkyl group to a specific position on the phenol molecule, achieving desired stereochemical outcomes [].

Substrate in Ring-Opening Reactions:

(R)-(+)-Styrene oxide functions as a substrate in ring-opening reactions with various functional groups. A study published in Catalysis Letters demonstrates its use with alcohols, carboxylic acids, and thiols using the AlPW12O40 catalyst. This approach enables the controlled cleavage of the epoxide ring in (R)-(+)-styrene oxide, leading to the formation of diverse and valuable organic compounds [].

(R)-Styrene oxide is a chiral epoxide derived from styrene, characterized by a three-membered cyclic ether structure. It possesses a benzylic carbon atom that creates two enantiomers: (R)-styrene oxide and (S)-styrene oxide. The compound is slightly soluble in water and can undergo hydrolysis in the presence of acids, leading to the formation of racemic phenylethyleneglycol. In biological systems, (R)-styrene oxide is metabolized into various acids, including mandelic acid and hippuric acid, through enzymatic pathways involving cytochrome P450 enzymes .

  • Hydrolysis: In aqueous acidic conditions, it can hydrolyze to form phenylethyleneglycol.
  • Hydrogenation: The hydrogenation of (R)-styrene oxide yields phenethyl alcohol.
  • Isomerization: Under certain conditions, it can isomerize to phenylacetaldehyde .

The stereospecific nature of its reactions is notable; for instance, the (R) and (S) enantiomers exhibit different reactivity and toxicity profiles in biological systems .

(R)-Styrene oxide has demonstrated significant biological activity, particularly in toxicology. It is considered a potential carcinogen due to its ability to form covalent bonds with proteins, such as albumin and hemoglobin. Studies indicate that the (R) enantiomer is more toxic than the (S) enantiomer in animal models, with preferential formation of (R)-styrene oxide observed in mice compared to rats . Furthermore, its metabolism leads to various metabolites that may have distinct biological effects.

Several methods exist for synthesizing (R)-styrene oxide:

  • Epoxidation of Styrene: This is typically achieved using peroxybenzoic acid in the Prilezhaev reaction. This method can yield both enantiomers depending on the conditions used.
  • Biocatalytic Methods: Recent advancements have employed engineered cytochrome P450 enzymes and styrene monooxygenases to achieve high enantioselectivity for (R)-styrene oxide. For instance, site-mutated variants of P450BM3 have been reported to produce up to 99% enantiomeric excess .
  • Chemical Catalysis: Other methods include the use of various metal catalysts that can achieve moderate selectivity for one enantiomer over the other .

(R)-Styrene oxide finds applications across various fields:

  • Pharmaceuticals: Due to its unique biological properties, it serves as an intermediate in the synthesis of pharmaceutical compounds.
  • Agricultural Chemicals: It is used in the production of agrochemicals.
  • Polymer Chemistry: As a monomer, it contributes to the synthesis of polymers and copolymers with specific properties .

Interaction studies of (R)-styrene oxide focus on its metabolic pathways and toxicological effects. Research indicates that it interacts with cytochrome P450 enzymes during metabolism, resulting in different excretion patterns of its metabolites in humans compared to animal models. The preferential formation and hydrolysis rates of the enantiomers also highlight their differing interactions with biological systems .

Furthermore, studies have shown that (R)-styrene oxide can form adducts with proteins, which may contribute to its toxicity and potential carcinogenicity .

(R)-Styrene oxide belongs to a class of compounds known as epoxides. Below are several similar compounds along with a comparison highlighting their uniqueness:

CompoundStructure TypeUnique Features
StyreneAromatic HydrocarbonPrecursor for styrene oxide; lacks epoxide functionality
(S)-Styrene OxideChiral EpoxideEnantiomer with different reactivity and toxicity profiles
EpichlorohydrinHalogenated EpoxideUsed in epoxy resin production; more reactive due to halogen
Propylene OxideAliphatic EpoxideCommonly used as a fumigant; less toxic than styrene oxide
Cyclohexene OxideCyclic EpoxideUsed as an intermediate; exhibits different reactivity patterns

(R)-Styrene oxide's distinct chiral center contributes significantly to its unique chemical behavior and biological activity compared to these similar compounds. Its specific metabolic pathways and interaction with biological systems further differentiate it within this class .

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Exact Mass

120.057514874 g/mol

Monoisotopic Mass

120.057514874 g/mol

Heavy Atom Count

9

UNII

0HB27D5MRW

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (98.21%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

20780-53-4

Wikipedia

(R)-styrene oxide

Dates

Last modified: 08-15-2023

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